![molecular formula C28H27N7 B2543803 N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946216-99-5](/img/structure/B2543803.png)
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C28H27N7 and its molecular weight is 461.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, molecular interactions, and biological efficacy based on diverse research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization reactions with hydrazines and carbonyl precursors, followed by alkylation or acylation to introduce the 2-methylphenyl and phenylpiperazine substituents.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. Molecular docking simulations have demonstrated favorable binding interactions between the compound and the active site of CDK2, including essential hydrogen bonds that stabilize the compound within the enzyme's active site .
Table 1: Comparison of Biological Activity with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar core structure | CDK2 inhibition | Lacks 2-methyl substitution |
N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines | Different substituents | Potential anti-cancer activity | Fluorine substitution enhances lipophilicity |
6-(4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Variations in phenyl groups | Varying anti-tumor effects | Different substitution patterns affect selectivity |
The compound's anticancer efficacy is attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly inhibit cell proliferation across various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values observed in these studies range from 0.01 µM to 49.85 µM depending on the specific cell line and treatment conditions .
3. Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:
Case Study 1:
A study by Mohareb et al. synthesized novel pyrazolopyrimidine derivatives and screened them against MCF7 and NCI-H460 cancer cell lines. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity .
Case Study 2:
Research conducted by Sun et al. evaluated a related compound for its CDK inhibition potential. The study found that certain derivatives surpassed existing inhibitors like (R)-roscovitine in potency by 4–28 times, demonstrating the therapeutic promise of this class of compounds .
4.
This compound represents a promising candidate in the field of anticancer drug development due to its unique structural features and significant biological activity against key molecular targets like CDK2. Ongoing research into its mechanism of action and further optimization of its structure may yield more potent derivatives with improved therapeutic profiles.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c1-21-10-8-9-15-25(21)30-26-24-20-29-35(23-13-6-3-7-14-23)27(24)32-28(31-26)34-18-16-33(17-19-34)22-11-4-2-5-12-22/h2-15,20H,16-19H2,1H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSOCMIQXOYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.